
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate” is a chemical compound. It is related to the 2-phenylquinoline-4-carboxylic acid group, which has been reported to have various medicinal effects and is used as active components in industrial antioxidants .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2-phenylquinoline-4-carboxylic acid has been synthesized to be used as a precursor for further cincophene derivatives . In another study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis
The molecular structure of related compounds such as 2-phenylquinoline has been studied. The asymmetric unit of the compound contains two independent molecules, which differ primarily in the rotational orientation of the pendant phenyl group with respect to the plane of the quinoline moiety .Chemical Reactions Analysis
In the discovery of potent histone deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In another study, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2-phenylquinoline have been reported. For instance, the molecular formula of 2-phenylquinoline is C15H11N .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound serves as a precursor in the synthesis of complex molecules. For example, cadmium complexes generated from 2-phenylquinoline derivatives have been synthesized and characterized for their fluorescent behavior and antibacterial activities against several pathogens (Lei et al., 2014). Similarly, novel methods have been developed for preparing 3-amino-2-chloropyridines, which are essential for synthesizing reverse transcriptase inhibitors, highlighting the compound's utility in facilitating the development of pharmaceuticals (Bakke & Říha, 2001).
Anticancer Activity
Certain 4-anilino-2-phenylquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating the compound's potential as a scaffold for developing new anticancer agents. Research shows derivatives demonstrating growth inhibition in solid cancer cells, suggesting the importance of the quinoline moiety for biological activity (Zhao et al., 2005).
Corrosion Inhibition
Quinoline derivatives, including those related to 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate, have been analyzed for their corrosion mitigation effect on metals. They show promising results as green corrosion inhibitors, offering an eco-friendly alternative to traditional corrosion prevention methods (Singh et al., 2016).
Molecular Docking and Pharmacological Studies
The compound's derivatives have been synthesized and evaluated for their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins, highlighting its versatility in drug design and discovery (Nair et al., 2014).
Synthesis of Antitumor Agents
Further investigation into 2-phenylquinolin-4-ones led to the discovery of new drug candidates with significant cytotoxic activity against tumor cell lines. These findings underscore the potential of this compound derivatives in the development of antitumor agents (Chou et al., 2010).
Mécanisme D'action
Orientations Futures
The future research directions could include further exploration of the therapeutic potential of this compound and its derivatives, particularly in the context of their potential as HDAC inhibitors . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
(2-methoxycarbonylphenyl) 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-28-23(26)18-12-6-8-14-22(18)29-24(27)19-15-21(16-9-3-2-4-10-16)25-20-13-7-5-11-17(19)20/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDFKLJOMOPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
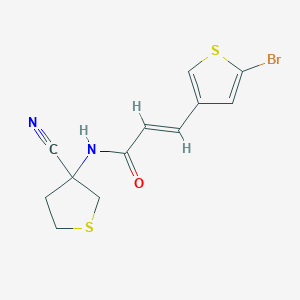
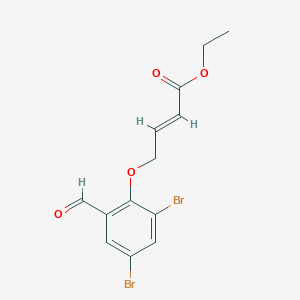
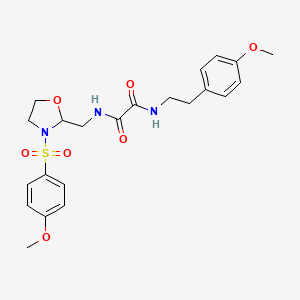
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)
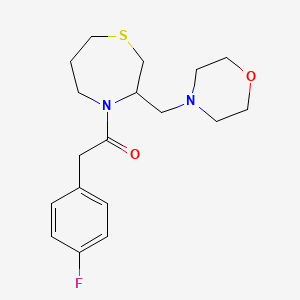
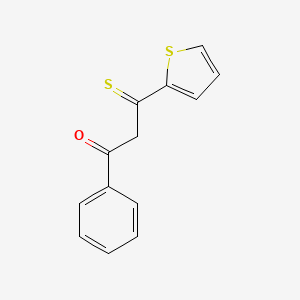
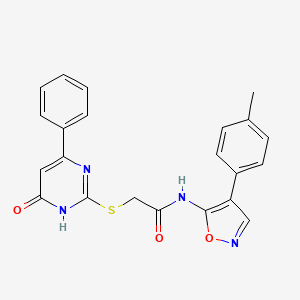
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)
![3-chloro-4-methoxy-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2957498.png)
